3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Overview
Description
3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one is a compound belonging to the family of spiroindole-oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one involves several steps:
Cyclization Reaction: An indole derivative reacts with a hydrazide to form an oxadiazole ring.
Spiro Formation: The intermediate then undergoes a cyclization process to create the spiro compound.
Acetylation: Finally, the addition of an acetyl group at the 3' position is achieved through standard acetylation reactions using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
For industrial-scale production, this compound can be synthesized in a multi-step continuous flow process, which offers better control over reaction conditions, higher yields, and reduced by-products. This involves automated machinery that carefully regulates temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one is known to undergo:
Oxidation Reactions: It can be oxidized to form various oxo derivatives.
Reduction Reactions: Reduction often leads to the formation of hydroxyl derivatives.
Substitution Reactions: Nucleophilic or electrophilic substitution can occur at different positions on the indole or oxadiazole rings.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: Potassium permanganate or chromic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, alkyl halides, or other electrophiles.
Major Products Formed
Oxidation: Oxo-analogues with altered electronic properties.
Reduction: Hydroxy derivatives with potentially different biological activities.
Substitution: Derivatives with varying functional groups at different positions.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one serves as a building block for more complex molecules. Its unique structure allows for the synthesis of derivatives with specific desired properties.
Biology
In biological studies, this compound shows potential as a bioactive agent. It’s explored for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
Medically, it has been investigated for its potential in treating various diseases. For example, its ability to inhibit certain enzymes makes it a candidate for anticancer drug development.
Industry
Industrially, it is used as a precursor for advanced materials, given its stability and reactivity.
Mechanism of Action
The mechanism by which 3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one exerts its effects is complex:
Molecular Targets: It interacts with enzymes and receptors, often inhibiting their function.
Pathways Involved: It can interfere with metabolic pathways, leading to reduced cell viability or altered cell signaling.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2'-[1,3,4]oxadiazole]
Spiro[indoline-3,2'-[1,3,4]thiadiazole]
3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Uniqueness
What sets 3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one apart is its cyclopropyl group. This small, strained ring system introduces unique steric and electronic effects, impacting its reactivity and biological activity in ways that differ from its analogues.
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Properties
IUPAC Name |
3-acetyl-5-cyclopropylspiro[1,3,4-oxadiazole-2,3'-1H-indole]-2'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8(18)17-14(20-12(16-17)9-6-7-9)10-4-2-3-5-11(10)15-13(14)19/h2-5,9H,6-7H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELANYNGDLMJMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(C3=CC=CC=C3NC2=O)OC(=N1)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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